molecular formula C14H8N2O B1293622 4,4'-Oxydibenzonitrile CAS No. 6508-04-9

4,4'-Oxydibenzonitrile

Cat. No. B1293622
CAS RN: 6508-04-9
M. Wt: 220.23 g/mol
InChI Key: RSAUOQFEFINEDM-UHFFFAOYSA-N
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Description

4,4’-Oxydibenzonitrile is a chemical compound with the formula C14H8N2O. It has a molecular weight of 220.2261 . It is also known by other names such as Benzonitrile, 4,4’-oxybis-; Benzonitrile, 4,4’-oxydi-; 4,4’-Dicyanodiphenyl ether; Dibenzonitrile, 4,4’-oxy- .


Molecular Structure Analysis

The molecular structure of 4,4’-Oxydibenzonitrile consists of two benzene rings connected by an oxygen atom, with a nitrile group attached to each benzene ring . The structure can be viewed in 3D using specific software .


Chemical Reactions Analysis

In a study of the thermal decomposition of sulfonated polyoxadiazole fibers, it was found that at 550 °C, carbon dioxide, sulfur dioxide, and 4,4’-oxydibenzonitrile are detected .


Physical And Chemical Properties Analysis

4,4’-Oxydibenzonitrile has a molecular weight of 220.2261 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

C14H8N2OC_{14}H_{8}N_{2}OC14​H8​N2​O

and a molecular weight of 220.23 .

Proteomics Research

4-Cyanophenyl ether is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Chemical Synthesis

This compound is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules for various applications, including pharmaceuticals and materials science.

Noncatalytic Curing Studies

4-Cyanophenyl ether has been studied in the context of noncatalytic curing . In this process, it was shown that epoxy resin takes an active part in the formation of structural bonds and also has a catalytic effect on the process of cyclotrimerization of cyan ether .

Environmental Research

There is potential for 4-Cyanophenyl ether to be used in environmental research . For example, it could be used to study the transformation of certain compounds under various conditions.

Safety and Hazard Studies

The safety and hazards associated with 4-Cyanophenyl ether are also areas of active research . Understanding these aspects is crucial for handling and storage guidelines, as well as for assessing its impact on health and the environment.

properties

IUPAC Name

4-(4-cyanophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAUOQFEFINEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064395
Record name Benzonitrile, 4,4'-oxybis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Oxydibenzonitrile

CAS RN

6508-04-9
Record name 4,4′-Oxybis[benzonitrile]
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Record name Benzonitrile, 4,4'-oxybis-
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Record name 4,4'-Oxydibenzonitrile
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Record name Benzonitrile, 4,4'-oxybis-
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Record name Benzonitrile, 4,4'-oxybis-
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Record name Cyclohex-4-ene-1,2-dicarboxylic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of incorporating 4-cyanophenyl ether as a pendant group on the properties of polycarbosilanes?

A1: Research indicates that incorporating 4-cyanophenyl ether as a pendant group into the polycarbosilane backbone influences the polymer's physical properties. Specifically, it has been observed to impact the glass transition temperature (Tg) of the resulting polymers. [] This suggests that the presence of this group can influence the chain flexibility and intermolecular interactions within the polymer matrix. Further studies are needed to fully understand the extent of its influence on other properties like thermal stability and mechanical strength.

Q2: How does the fragmentation of 4-cyanophenyl ether radical anions differ from that of 4-cyanobenzyl phenyl ether radical anions?

A2: Studies employing electrochemical methods and density functional theory calculations revealed significant differences in the fragmentation of 4-cyanophenyl ether radical anions compared to 4-cyanobenzyl phenyl ether radical anions. [] The intrinsic barriers for mesolytic cleavages in 4-cyanophenyl ether radical anions were found to be lower than their 4-cyanobenzyl phenyl ether counterparts. Interestingly, despite being thermodynamically less favorable, homolytic fragmentation in 4-cyanophenyl benzyl ether was found to be kinetically slower than the heterolytic process. This difference in reactivity highlights the importance of kinetic factors in determining reaction outcomes and challenges the "spin regioconservation principle" in specific cases.

Q3: Can 4-cyanophenyl ether be used in the development of liquid crystal materials?

A3: Yes, 4-cyanophenyl ether derivatives have been explored for their liquid crystal properties. Research has investigated the dielectric properties of 4-cyanophenyl ether of 4′-n-octyloxybenzoic acid, a highly polar liquid crystal. [] The study characterized the dielectric anisotropy and relaxation processes in its nematic and isotropic phases, providing insights into the molecular mechanisms governing its behavior in response to electric fields. These findings contribute to the understanding of structure-property relationships in liquid crystals and may aid in the design of new materials for display technologies and other applications.

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